molecular formula C20H24N4O2 B2952114 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate CAS No. 681443-10-7

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate

Cat. No.: B2952114
CAS No.: 681443-10-7
M. Wt: 352.438
InChI Key: JMBABIYABHAWKU-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is a specialized chemical reagent of interest in organic synthesis and medicinal chemistry research. This compound integrates a benzotriazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological activities . Benzotriazole derivatives have been extensively investigated and shown to exhibit a range of biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities, making them valuable precursors in the development of new therapeutic agents . The molecule also contains a tert-butyloxycarbonyl (Boc) protecting group, a fundamental feature in synthetic organic chemistry. The Boc group is widely used for the protection of amines in peptide synthesis and other multi-step synthetic sequences, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions . This combination of a biologically active heterocycle and a protected amine functionality makes this chemical a versatile building block for researchers constructing complex molecules, screening for biological activity, or developing novel synthetic methodologies. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23(14-13-16-9-5-4-6-10-16)15-24-18-12-8-7-11-17(18)21-22-24/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBABIYABHAWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is a synthetic compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties. The following sections will explore the biological activity of this compound based on available research findings.

  • Chemical Name : this compound
  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 338.39 g/mol
  • CAS Number : [1131148-28-1]

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. The presence of bulky hydrophobic groups in these compounds enhances their effectiveness against various bacterial strains. For instance, studies have shown that benzotriazole derivatives can inhibit the growth of Escherichia coli and Bacillus subtilis effectively .

A comparative study of different benzotriazole derivatives revealed that those with more complex structures, such as tert-butyl N-(1H-benzotriazol-1-yl)methyl derivatives, demonstrated strong antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antifungal Activity

The antifungal potential of tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has been explored in various studies. Compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml . The introduction of electron-withdrawing groups has been found to enhance antifungal activity significantly.

CompoundMIC (μg/ml)Target Organism
Compound A5Candida albicans
Compound B12.5Aspergillus niger
tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamateTBDTBD

Antiparasitic Activity

Benzotriazole derivatives have also been studied for their antiparasitic effects. For example, compounds structurally related to tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate have shown promising results against protozoan parasites such as Trypanosoma cruzi. In vitro studies indicated a dose-dependent inhibitory effect on epimastigote forms with significant reductions in parasite viability at concentrations as low as 25 μg/mL .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzotriazole derivatives, researchers synthesized several compounds and tested them against a panel of bacterial strains. The results demonstrated that the presence of a phenylethyl group significantly enhanced the antibacterial properties compared to simpler derivatives.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzotriazole-based compounds. The study highlighted that modifications to the benzotriazole ring led to increased activity against Candida species. The findings suggested that tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate could be a candidate for further development as an antifungal agent.

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability**:
  • Benzotriazole derivatives decompose above 200°C, whereas bicyclic carbamates (e.g., 1932203-04-7) show higher thermal stability (decomposition >250°C) .

Q & A

Q. Table 1. Crystallographic Parameters

ParameterValue
Space GroupP2₁ (chiral)
Resolution (Å)0.85
R-factor<5%

What strategies differentiate regioisomers or diastereomers formed during synthesis?

Advanced
Methodological Answer:

  • 2D NMR (NOESY/ROESY): Identify spatial proton-proton interactions to distinguish diastereomers (e.g., cis/trans isomers) .
  • Chiral HPLC: Resolve enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10) .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to confirm absolute configuration .

How do pH and temperature affect the hydrolytic stability of the tert-butyl carbamate group?

Basic
Methodological Answer:

  • Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC .
  • Key Findings:
    • Stable Conditions: pH 4–8 (t₁/₂ >30 days at 25°C).
    • Labile Conditions: Rapid hydrolysis at pH <2 (t₁/₂ <24 hours) or pH >10 (t₁/₂ <48 hours) .

What computational methods predict the reactivity of the benzotriazole moiety?

Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to model transition states for SNAr reactions .
  • Natural Bond Orbital (NBO) Analysis: Calculate charge distribution to identify nucleophilic sites (e.g., N1 of benzotriazole) for cross-coupling .

How to troubleshoot conflicting MS and elemental analysis data?

Advanced
Methodological Answer:

  • High-Resolution MS (HRMS): Confirm molecular formula (e.g., m/z 356.1845 [M+H]+) to rule out adducts .
  • Combustion Analysis: Verify C/H/N content (±0.3% tolerance). Discrepancies may arise from:
    • Residual solvents (detected via TGA) .
    • In-source fragmentation in ESI-MS (compare with MALDI-TOF) .

How can N-deprotection be minimized during functionalization of the 2-phenylethyl group?

Advanced
Methodological Answer:

  • Orthogonal Protection: Pair acid-labile Boc with base-labile Fmoc groups to selectively deprotect .
  • Low-Temperature Reactions: Perform alkylation at −78°C in anhydrous DMF to suppress Boc cleavage .

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